Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-
Description
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is a synthetic organic compound characterized by a propanoic acid backbone (C3H6O2) with a sulfonyl group (-SO2-) attached to the 3rd carbon. The sulfonyl group is further substituted by a (3,4-dichlorophenyl)methyl moiety, forming a complex aromatic-sulfonyl hybrid structure. The 3,4-dichlorophenyl group enhances lipophilicity and may confer bioactivity, while the sulfonyl group contributes to acidity and hydrogen-bonding capacity .
Properties
CAS No. |
1152543-83-3 |
|---|---|
Molecular Formula |
C10H10Cl2O4S |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C10H10Cl2O4S/c11-8-2-1-7(5-9(8)12)6-17(15,16)4-3-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
PQLQSQXWQJEOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- typically involves the reaction of 3,4-dichlorobenzyl chloride with propanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dichlorobenzyl chloride} + \text{Propanoic acid} \rightarrow \text{Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of sulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound have been explored for their potential therapeutic properties. For example, similar compounds have been studied for their anti-inflammatory and analgesic effects.
Industry
In industrial applications, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a sulfonyl group and a dichlorinated aromatic ring. Below is a comparison with structurally related propanoic acid derivatives:
Key Findings:
Electronic Effects: The sulfonyl group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid (pKa ~2–3) compared to analogs with electron-donating groups like phenoxy (pKa ~4–5) . The 3,4-dichlorophenyl group enhances lipophilicity (logP ~3.5), similar to trichlorophenoxy derivatives (logP ~3.8), but differs from fluorinated analogs (e.g., 638191-87-4, logP ~2.9) .
The dichlorinated aromatic ring may undergo electrophilic substitution less readily than non-chlorinated analogs due to deactivation by chlorine atoms .
Biological Activity: Chlorinated aromatic compounds (e.g., 32534-95-5) are widely used as herbicides, suggesting the target compound may exhibit similar agrochemical activity . Sulfonyl-containing acids often act as enzyme inhibitors (e.g., COX-2 inhibitors), whereas amino- or amido-substituted derivatives (e.g., 638191-87-4) are explored for antidiabetic or antimicrobial applications .
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